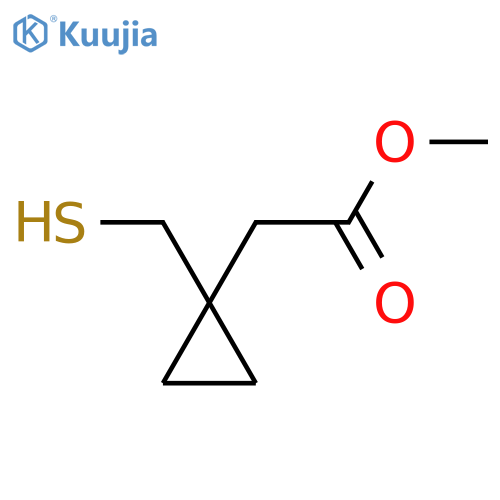Cas no 152922-73-1 (Methyl 1-(Mercaptomethyl)cyclopropaneacetate)

152922-73-1 structure
商品名:Methyl 1-(Mercaptomethyl)cyclopropaneacetate
Methyl 1-(Mercaptomethyl)cyclopropaneacetate 化学的及び物理的性質
名前と識別子
-
- Methyl1-(mercaptomethyl)cyclo propane acetate
- Metyl 1-(Mercaptomethyl)Cyclopropane Acetate
- Methy 1-(Mercaptomethyl)cyclopropane acetate
- 1-(mercaptomethyl)cyclopropaneacetic acid methyl ester
- 2-[1-(mercaptomethyl)cyclopropyl]acetic acid methyl ester
- ETHYL [1-(MECAPTOMETHYL)CYCLOPROPYL]ACETATE[FOR MONTELUKAST]
- methyl 1-(mercaptomethyl)-cyclopropane acetate
- methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate
- Methyl2-[1-(mercaptomethyl)cyclopropyl]acetate
- Methyl[1-(Mercaptomethyl)cyclopropyl]acetate
- Methyl 2-[1-(sulfanylMethyl)cyclopropyl]acetate
- CYTAM METHYL 2-[1-(MERCAPTOMETHYL) CYCLOPROPYL] ACETATE
- 1-(Mercaptomethyl)cyclopropaneaceticacid methyl ester
- METHYL 1-(MERCAPTOMETHYL)CYCLOPROPANE ACETATE
- Methyl [1-(mercaptomethyl)cyclopropyl]acetate
- FT-0648913
- MFCD09832879
- JRHLVNAWLWIHDN-UHFFFAOYSA-N
- AS-66428
- 152922-73-1
- EN300-93003
- CS-0264516
- SCHEMBL594992
- (1-mercaptomethyl-cyclopropyl)-acetic acid methyl ester
- methyl2-(1-(mercaptomethyl)cyclopropyl)acetate
- AC-586
- DTXSID801192074
- J-521732
- BCP12043
- AKOS006326847
- Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
- METHYL 1-(MERCAPTOMETHYL)CYCLOPROPANEACETATE
- ALBB-033010
- Methyl 1-(Mercaptomethyl)cyclopropaneacetate
-
- MDL: MFCD09832879
- インチ: 1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3
- InChIKey: JRHLVNAWLWIHDN-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CC1(CC1)CS
計算された属性
- せいみつぶんしりょう: 160.05600
- どういたいしつりょう: 160.05580079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 27.3Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.11
- ゆうかいてん: No data available
- ふってん: 208.899 °C at 760 mmHg
- フラッシュポイント: 92.703 °C
- 屈折率: 1.495
- PSA: 65.10000
- LogP: 1.25950
- じょうきあつ: 0.2±0.4 mmHg at 25°C
Methyl 1-(Mercaptomethyl)cyclopropaneacetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315 (100%) H319 (100%) H335 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Methyl 1-(Mercaptomethyl)cyclopropaneacetate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl 1-(Mercaptomethyl)cyclopropaneacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-93003-2.5g |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |
152922-73-1 | 95% | 2.5g |
$362.0 | 2023-09-01 | |
| Enamine | EN300-93003-0.1g |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |
152922-73-1 | 95% | 0.1g |
$46.0 | 2023-09-01 | |
| eNovation Chemicals LLC | D543248-100g |
Methyl 1-(Mercaptomethyl)cyclopropaneacetate |
152922-73-1 | 97% | 100g |
$360 | 2022-10-23 | |
| eNovation Chemicals LLC | D543248-500g |
Methyl 1-(Mercaptomethyl)cyclopropaneacetate |
152922-73-1 | 97% | 500g |
$680 | 2022-10-23 | |
| Enamine | EN300-93003-0.5g |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |
152922-73-1 | 95% | 0.5g |
$116.0 | 2023-09-01 | |
| Enamine | EN300-93003-10.0g |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |
152922-73-1 | 95% | 10.0g |
$793.0 | 2023-02-11 | |
| Enamine | EN300-93003-1g |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate |
152922-73-1 | 95% | 1g |
$185.0 | 2023-09-01 | |
| A2B Chem LLC | AB75460-1g |
Methyl 1-(mercaptomethyl)cyclopropaneacetate |
152922-73-1 | 97% | 1g |
$142.00 | 2024-04-20 | |
| 1PlusChem | 1P003S04-250mg |
Methyl 1-(Mercaptomethyl)cyclopropaneacetate |
152922-73-1 | 97% | 250mg |
$68.00 | 2024-06-20 | |
| 1PlusChem | 1P003S04-1g |
Methyl 1-(Mercaptomethyl)cyclopropaneacetate |
152922-73-1 | 97% | 1g |
$182.00 | 2024-06-20 |
Methyl 1-(Mercaptomethyl)cyclopropaneacetate 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
152922-73-1 (Methyl 1-(Mercaptomethyl)cyclopropaneacetate) 関連製品
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:152922-73-1)Methyl 1-(Mercaptomethyl)cyclopropaneacetate

清らかである:99%/99%
はかる:1g/5g
価格 ($):164.0/570.0